molecular formula C57H89ClN2O16 B1193359 3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

Cat. No.: B1193359
M. Wt: 1093.79
InChI Key: UGQMQMLGHBYOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a near infrared (NIR) fluorescent Cy 5 labeled PEG derivative containing free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media. Cy5 labeled PEG derivative can be easily traced from its blue color and strong fluorescence.

Scientific Research Applications

PEGylation and Drug Delivery Systems

Research has shown that PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, can enhance the delivery and efficacy of drugs. For instance, PEGylation has been applied to improve the systemic circulation of cyanovirin-N, an inhibitor of HIV, by reducing its immunogenicity and increasing its half-life (Zappe, Snell, & Bossard, 2008). Similarly, PEG-based block copolymers have been used for gene delivery to specific cell types, such as hepatocytes, demonstrating the potential of PEGylation in targeted gene therapy (Lim, Yeom, & Park, 2000).

Photophysical Properties and Sensing Applications

The photophysical properties of PEGylated compounds have been explored in various studies. One study investigated the effects of a cinnamic acid-type photocleavable surfactant, which undergoes changes in photorheological behavior upon UV irradiation, suggesting potential applications in light-controlled material properties (Aikawa et al., 2013). Additionally, the conjugation of Cy5 to PEG has been used to create a sensitive, water-soluble ROS sensor, which could be applied for extracellular ROS sensing, highlighting the importance of PEGylation in enhancing the stability and functionality of fluorescent dyes (Babity & Brambilla, 2020).

Biocompatibility and Nanotechnology

PEGylation has also been used to enhance the biocompatibility of various nanomaterials. For instance, the cytotoxicity of a unimolecular polymeric micelle and its PEGylated degradation products was studied, revealing the non-toxic nature of these materials and their potential in biomedicine (Schmalenberg et al., 2001). In another study, PEGylated nanofibers were explored for their applications in drug delivery and cancer therapy, showcasing the versatility of PEGylated materials in the medical field (Contreras-Cáceres et al., 2019).

Peptide and Protein Modification

Properties

Molecular Formula

C57H89ClN2O16

Molecular Weight

1093.79

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H

InChI Key

UGQMQMLGHBYOHY-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-]

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(m-PEG9)-N'-(PEG5-acid)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 2
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 3
Reactant of Route 3
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 4
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 5
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
Reactant of Route 6
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

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